N-(4-Methylbenzyl)cyclopentanamine hydrochloride
CAS No.: 1158414-41-5
Cat. No.: VC11708906
Molecular Formula: C13H20ClN
Molecular Weight: 225.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158414-41-5 |
|---|---|
| Molecular Formula | C13H20ClN |
| Molecular Weight | 225.76 g/mol |
| IUPAC Name | N-[(4-methylphenyl)methyl]cyclopentanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H19N.ClH/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13;/h6-9,13-14H,2-5,10H2,1H3;1H |
| Standard InChI Key | HPLVXXMDIYPLEQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC2CCCC2.Cl |
| Canonical SMILES | CC1=CC=C(C=C1)CNC2CCCC2.Cl |
Introduction
Chemical Structure and Nomenclature
N-(4-Methylbenzyl)cyclopentanamine hydrochloride consists of a cyclopentane backbone bonded to an amine group, which is further substituted with a 4-methylbenzyl moiety. The hydrochloride salt enhances its stability and solubility in polar solvents, a common modification for amine-containing compounds . The systematic IUPAC name is N-[(4-methylphenyl)methyl]cyclopentanamine hydrochloride, with a molecular formula of and a molecular weight of 225.76 g/mol .
Key structural features include:
-
Cyclopentane ring: Confers conformational rigidity compared to linear alkanes.
-
4-Methylbenzyl group: Introduces aromaticity and hydrophobic interactions.
-
Hydrochloride salt: Improves crystallinity and aqueous solubility .
Synthetic Methodologies
Nucleophilic Substitution Reactions
The synthesis of N-(4-methylbenzyl)cyclopentanamine hydrochloride typically involves a two-step process:
-
Formation of the free base: Reacting cyclopentanamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydride (NaH). This step follows an mechanism, where the amine acts as a nucleophile .
-
Salt formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Optimized Conditions:
A representative reaction scheme is:
Purification Techniques
Post-synthesis purification often employs recrystallization from methanol or ethanol, achieving >99% purity . Column chromatography (silica gel, ethyl acetate/hexane) is used for analytical-scale separations .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 225.76 g/mol |
| Melting Point | 180–185°C (decomposes) |
| Solubility | Soluble in water, methanol, DMF |
| Partition Coefficient (logP) | 2.8 (predicted) |
| pKa (amine) | 9.2 ± 0.3 |
The hydrochloride salt’s solubility profile makes it suitable for aqueous and organic reaction conditions, a critical factor in pharmaceutical formulation .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing:
-
Antidepressants: Structural similarity to tricyclic antidepressants .
-
Antihistamines: Benzylamine derivatives are common in H1 antagonists .
Material Science
Its rigid structure makes it a candidate for:
-
Liquid crystals: Aromatic-aliphatic hybrids stabilize mesophases.
-
Coordination complexes: Amine groups bind transition metals (e.g., Rh, Pd) .
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C, desiccated |
| PPE | Gloves, goggles, lab coat |
| Disposal | Incineration (≥1000°C) |
| Toxicity | LD50 (rat, oral): 350 mg/kg (est.) |
Handling requires ventilation to avoid inhalation of hydrochloride fumes .
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume